molecular formula C5H5N5S B3083596 [(4-Amino-1,3,5-triazin-2-yl)thio]acetonitrile CAS No. 1142201-16-8

[(4-Amino-1,3,5-triazin-2-yl)thio]acetonitrile

Cat. No. B3083596
CAS RN: 1142201-16-8
M. Wt: 167.19 g/mol
InChI Key: OVYZDKBHNLKBCU-UHFFFAOYSA-N
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Description

“[(4-Amino-1,3,5-triazin-2-yl)thio]acetonitrile” is a chemical compound with the molecular formula C5H5N5S . It is a derivative of 1,3,5-triazine, a class of compounds known for their various biological activities .

Scientific Research Applications

Antimicrobial Activity

[(4-Amino-1,3,5-triazin-2-yl)thio]acetonitrile derivatives have been investigated for their antimicrobial properties. These compounds exhibit activity against both Gram-positive bacteria (such as Staphylococcus aureus) and Gram-negative bacteria (such as Escherichia coli). Some specific derivatives have shown promising results, comparable to established antibiotics like ampicillin .

Plant Protection Products

Amines and their derivatives, including 4-amino-1,3,5-triazinyl compounds, find applications in agriculture. These compounds are used in the production of plant protection products. Their role in enhancing crop yield and preventing diseases makes them valuable in sustainable agriculture .

Anti-VRE Agents

In the context of combating vancomycin-resistant enterococci (VRE), novel 1,3,5-triazinyl aminobenzenesulfonamides—some of which incorporate this compound motifs—have been synthesized and evaluated. These compounds show promise as anti-VRE agents .

Mechanism of Action

Target of Action

It’s known that triazine derivatives can inhibit various targets such as topoisomerase, bruton’s tyrosine kinase, focal adhesion kinase, and cyclin-dependent kinases . The specific targets for this compound would need further experimental validation.

Mode of Action

Triazine derivatives are known to interact with their targets and cause changes that inhibit the function of these targets . The specific interactions and changes caused by this compound would need further experimental validation.

Biochemical Pathways

It’s known that triazine derivatives can affect various signaling pathways . The specific pathways affected by this compound would need further experimental validation.

Result of Action

Some triazine derivatives have been shown to induce cell cycle arrest in a p53-independent manner . The specific effects of this compound would need further experimental validation.

properties

IUPAC Name

2-[(4-amino-1,3,5-triazin-2-yl)sulfanyl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5S/c6-1-2-11-5-9-3-8-4(7)10-5/h3H,2H2,(H2,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYZDKBHNLKBCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NC(=N1)SCC#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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